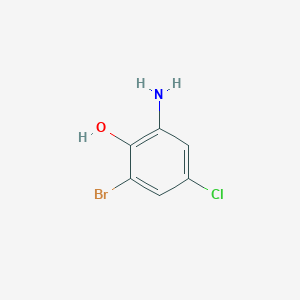

2-Amino-6-bromo-4-chlorophenol

Beschreibung

Significance of Halogenated Phenolic Compounds in Organic Synthesis and Medicinal Chemistry

Halogenated phenolic compounds are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a phenol (B47542) ring. The introduction of halogens can significantly alter the electronic and steric properties of the parent phenol molecule. This modification can enhance the lipophilicity of a compound, which is its ability to dissolve in fats and lipids, a crucial factor for drug absorption and distribution in the body. tutorchase.com Halogens can also increase a drug's binding affinity to its target and improve its metabolic stability, leading to a longer shelf life and enhanced therapeutic effect. tutorchase.com

The presence of halogens provides reactive sites for further chemical modifications through various reactions, such as nucleophilic aromatic substitution and cross-coupling reactions. This versatility makes halogenated phenols invaluable intermediates in the synthesis of a diverse range of organic molecules with potential biological activity. For instance, they are used in creating more effective enzyme or receptor inhibitors. tutorchase.com Poly-halogenated phenols, such as pentachlorophenol (B1679276) and pentabromophenol, have been used as wood preservatives and flame retardants, respectively. nih.gov

Overview of Aminophenols as Versatile Building Blocks

Aminophenols are organic compounds containing both an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene (B151609) ring. wikipedia.org They exist in three isomeric forms: 2-aminophenol, 3-aminophenol, and 4-aminophenol (B1666318). wikipedia.org These compounds are highly versatile building blocks in organic chemistry. wikipedia.org For example, 4-aminophenol is a key intermediate in the industrial synthesis of paracetamol, a widely used analgesic and antipyretic. wikipedia.orgchemicalbook.com

The dual functionality of aminophenols allows them to participate in a wide array of chemical reactions. The amino group can be acylated, alkylated, or diazotized, while the hydroxyl group can undergo etherification and esterification. This reactivity makes them essential precursors for the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. wikipedia.orgsncl.com For instance, substituted o-aminophenols have been investigated as redox mediators in the oxidation of thiols to disulfides. researchgate.net

Research Rationale for Investigating 2-Amino-6-bromo-4-chlorophenol

The compound this compound is a halogenated aminophenol that combines the structural features of both classes of compounds discussed above. Its molecular structure, featuring an amino group, a bromine atom, and a chlorine atom on a phenol backbone, makes it a subject of significant research interest.

The presence of multiple reactive sites—the amino group, the hydroxyl group, and the halogen substituents—suggests its potential as a versatile intermediate in organic synthesis. The electron-withdrawing nature of the bromine and chlorine atoms, coupled with the electron-donating effect of the amino group, creates a unique electronic environment on the aromatic ring, influencing its reactivity and potential biological activity. Research into this specific compound aims to explore its synthetic utility, understand the influence of its substituents on its chemical properties, and investigate its potential applications in medicinal chemistry and materials science. For example, it serves as a bidentate ligand, coordinating with transition metals to form complexes with potential applications. evitachem.com

Physicochemical Properties of this compound

The fundamental characteristics of this compound are detailed in the table below, providing a snapshot of its identity and key physical properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 179314-60-4 |

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol |

| Appearance | Solid |

| Melting Point | 83-87 °C |

| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N |

Data sourced from multiple references. sigmaaldrich.comsigmaaldrich.comchemspider.com

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process. A common synthetic route involves the nitration of 2-bromo-4-chlorophenol (B154644), followed by the reduction of the resulting nitro group to an amino group. The nitration step is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be accomplished through methods such as catalytic hydrogenation.

Characterization of the synthesized compound is crucial to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are used to elucidate the molecular structure. High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the compound, and Mass Spectrometry (MS) confirms the molecular weight.

Research Applications

The unique structural features of this compound make it a valuable tool in various research areas:

Organic Synthesis: It serves as a key building block for creating more complex organic molecules. Its functional groups allow for a variety of chemical transformations, making it an essential intermediate in the production of pharmaceuticals and other fine chemicals.

Medicinal Chemistry: The halogenated aminophenol scaffold is of interest in drug discovery. The compound and its derivatives are investigated for potential biological activities. For instance, it can act as a bidentate ligand, forming complexes with transition metals like cobalt, nickel, copper, and zinc, which are then studied for their properties. tandfonline.comresearchgate.net

Materials Science: The ability of this compound to form metal complexes opens up possibilities in the development of new materials with specific electronic or catalytic properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-6-bromo-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKCLWHHJKNMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573594 | |

| Record name | 2-Amino-6-bromo-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179314-60-4 | |

| Record name | 2-Amino-6-bromo-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-bromo-4-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 6 Bromo 4 Chlorophenol

Preparation Strategies for 2-Amino-6-bromo-4-chlorophenol

The construction of the this compound scaffold can be achieved through several synthetic pathways, primarily involving the sequential introduction of the desired functional groups onto a phenolic precursor.

Nitration of 2-Bromo-4-chlorophenol (B154644) Followed by Reduction

A prevalent and logical method for the synthesis of this compound involves a two-step process starting from 2-bromo-4-chlorophenol. This approach first introduces a nitro group, which then serves as a precursor to the amino group.

The nitration of 2-bromo-4-chlorophenol is typically accomplished using a nitrating agent, often a mixture of concentrated nitric acid and sulfuric acid. evitachem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

The regioselectivity of the nitration is directed by the existing substituents on the phenol (B47542) ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the bromine and chlorine atoms are deactivating but also ortho-, para-directing. The nitration is expected to occur at the position ortho to the hydroxyl group and meta to the halogens, which is the C6 position.

A Chinese patent describes a similar nitration of 2-bromo-4-fluorophenol (B1268413) dissolved in chloroform (B151607) and treated with a sulfuric-nitric acid mixture at temperatures ranging from 40–80°C. Another source details the nitration of 2-bromo-6-chlorophenol (B1265517) using a nitrating agent at controlled temperatures to selectively introduce the nitro group. evitachem.com

Optimization of the reaction conditions is crucial to maximize the yield of the desired 2-bromo-6-nitro-4-chlorophenol and minimize the formation of unwanted isomers or side products. Key parameters to control include the reaction temperature, the ratio of nitric acid to sulfuric acid, and the reaction time.

Table 1: Nitration Reaction Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Nitrating Agent | Concentrated HNO₃/H₂SO₄ | Generates the nitronium ion (NO₂⁺) for electrophilic aromatic substitution. |

| Solvent | Chloroform | Dissolves the starting material. |

| Temperature | 40–80°C | Controls the reaction rate and minimizes side reactions. |

Following the successful nitration, the resulting 2-bromo-6-nitro-4-chlorophenol is subjected to a reduction step to convert the nitro group (-NO₂) into an amino group (-NH₂). A widely used and effective method for this transformation is catalytic hydrogenation.

This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Raney Nickel is a commonly employed catalyst for this type of reduction due to its high activity and efficiency. Other catalysts, such as palladium on carbon (Pd/C), can also be utilized for the reduction of nitro groups. evitachem.com

The reaction is generally carried out in a suitable solvent under a controlled pressure of hydrogen gas. The catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, ultimately leading to the formation of the amino group and water as a byproduct.

Table 2: Catalytic Reduction Conditions

| Parameter | Condition | Purpose |

|---|---|---|

| Reducing Agent | Hydrogen Gas (H₂) | Provides the hydrogen atoms for the reduction. |

| Catalyst | Raney Nickel or Palladium on Carbon (Pd/C) evitachem.com | Facilitates the hydrogenation reaction. |

| Solvent | Not specified in provided context | Dissolves the nitro-intermediate. |

| Pressure | Varies depending on the specific procedure | Influences the reaction rate. |

Alternative Synthetic Routes and Precursors

Beyond the nitration-reduction sequence of 2-bromo-4-chlorophenol, other synthetic strategies can be employed to access this compound, often starting from different precursors.

An alternative approach involves the direct bromination of an aminophenol derivative, such as 2-amino-4-chlorophenol (B47367). In this case, the amino and hydroxyl groups on the ring direct the incoming electrophile (bromine). Both are activating, ortho-, para-directing groups. With the para position to the hydroxyl group already occupied by chlorine, and the para position to the amino group also blocked, the bromination is directed to one of the ortho positions. The position ortho to the hydroxyl group and meta to the amino group (C6) is a likely site for bromination.

A plausible synthetic route involves the bromination of 2-amino-4-nitrophenol, which would require controlled conditions to achieve selective bromination. evitachem.com This highlights the importance of the directing effects of the substituents already present on the aromatic ring.

More complex, multi-step syntheses can offer greater control over the regiochemistry of halogenation. These methods often involve the use of protecting groups and directing groups to ensure the bromine and chlorine atoms are introduced at the desired positions.

For instance, a synthesis could begin with a simpler phenol or aniline, sequentially introducing the functional groups. One could envision a strategy starting with 2-aminophenol, followed by chlorination and then bromination, or vice-versa. The order of these halogenation steps would be critical in determining the final arrangement of the substituents due to their directing effects.

Research into the regioselective chlorination of phenols using catalysts like iron(III) chloride demonstrates the ability to control the position of chlorination. acs.orgsci-hub.se For example, a tandem iron(III)-catalyzed halogenation process has been used for the one-pot synthesis of dihalogenated anisoles with high regioselectivity. acs.orgsci-hub.se Such catalytic systems could potentially be adapted for the synthesis of this compound, allowing for a highly controlled introduction of the halogen atoms.

Chemical Reactivity and Derivatization of this compound

The chemical nature of this compound is defined by the interplay of its three functional substituents on the benzene (B151609) ring: an amino group (-NH₂), a bromo group (-Br), a chloro group (-Cl), and a hydroxyl group (-OH). The amino and hydroxyl groups are activating, ortho-, para-directing groups, while the halogens are deactivating, ortho-, para-directors. This electronic landscape dictates the compound's reactivity in various chemical transformations. Its functional groups are key handles for derivatization, making it a valuable intermediate in organic synthesis.

Reactions of the Amino Group

The primary aromatic amino group is a nucleophilic center and a site for numerous chemical modifications, including oxidation, diazotization, acylation, and alkylation.

The amino group of this compound is susceptible to oxidation, which can lead to the formation of corresponding nitroso (-NO) or nitro (-NO₂) derivatives under controlled conditions. The specific product obtained depends on the oxidizing agent used and the reaction environment.

The conversion to a nitroso derivative can be considered a nitrosation reaction. While direct nitrosation of the amino group can be complex, related transformations on similar phenolic compounds are well-documented. For instance, the nitrosation of substituted phenols using reagents like sodium nitrite (B80452) in acidic aqueous conditions is a known method for producing nitrosophenol compounds. mdpi.com The oxidation of the amino group to a nitro group typically requires stronger oxidizing agents. Care must be taken to prevent unwanted side reactions, such as oxidation of the phenolic hydroxyl group.

Table 1: Plausible Oxidation Reactions of the Amino Group

| Reaction Type | Typical Reagents | Expected Product |

| Oxidation to Nitroso | Caro's acid (H₂SO₅) | 2-Bromo-4-chloro-6-nitrosophenol |

| Oxidation to Nitro | Trifluoroperacetic acid (TFPAA) | 2-Bromo-4-chloro-6-nitrophenol |

Note: The reactions in this table are based on established methods for the oxidation of substituted anilines and represent potential transformations for this compound.

As a primary aromatic amine, this compound can undergo diazotization, a pivotal reaction for the synthesis of azo compounds. This process involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). google.com This reaction converts the amino group into a diazonium salt, specifically 2-bromo-4-chloro-6-hydroxyphenyldiazonium chloride.

This diazonium salt is a versatile electrophile that can subsequently react with electron-rich aromatic compounds (coupling components) in a reaction known as azo coupling. wikipedia.org The coupling partner is typically a phenol or an aromatic amine. The reaction forms a highly conjugated azo compound (R−N=N−R'), many of which are brightly colored and used as dyes. wikipedia.orgyoutube.com The coupling with phenols is generally carried out under mildly alkaline conditions, while coupling with amines is performed in an acidic medium.

Table 2: Representative Azo Coupling Reactions

| Coupling Component | Reaction Condition | Resulting Azo Compound Structure |

| Phenol | Mildly alkaline (pH > 7) | 2-(2-Bromo-4-chloro-6-hydroxyphenylazo)-phenol |

| Aniline | Mildly acidic (pH < 7) | 4-(2-Bromo-4-chloro-6-hydroxyphenylazo)-aniline |

| β-Naphthol | Mildly alkaline (pH > 7) | 1-(2-Bromo-4-chloro-6-hydroxyphenylazo)-2-naphthol |

The nucleophilic amino group of this compound readily reacts with acylating and alkylating agents.

Acylation is the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide linkage. This is commonly achieved using acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. For example, reacting this compound with a carboxylic acid chloride (RCOCl) would yield an N-(2-bromo-4-chloro-6-hydroxyphenyl)amide. This reaction is analogous to the acylation of 2-amino-6-chloro-4-nitrophenol (B3029376) with propionic acid chloride. google.com

Alkylation involves the attachment of an alkyl group to the nitrogen atom. This can be accomplished using alkyl halides. However, N-alkylation of aromatic amines can sometimes be challenging to control, with the potential for over-alkylation to form secondary and tertiary amines. Protecting the hydroxyl group may be necessary to prevent competing O-alkylation. nih.gov Reductive amination, involving reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165), is an alternative method for controlled N-alkylation. A process for the N-alkylation of 2-amino-6-chloro-4-nitrophenol involves using sodium borohydride in a carboxylic acid medium, which results in the formation of a stable N-alkyl product. google.com

Table 3: Examples of N-Acylation and N-Alkylation Reactions

| Reaction Type | Reagent | Product Class |

| Acylation | Acetyl chloride (CH₃COCl) | N-(2-bromo-4-chloro-6-hydroxyphenyl)acetamide |

| Acylation | Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-(2-bromo-4-chloro-6-hydroxyphenyl)acetamide |

| Alkylation | Ethyl bromide (CH₃CH₂Br) | 2-(Ethylamino)-6-bromo-4-chlorophenol |

| Reductive Alkylation | Acetaldehyde (CH₃CHO), NaBH₄ | 2-(Ethylamino)-6-bromo-4-chlorophenol |

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is another key reactive site, allowing for transformations such as etherification and esterification. Its acidity allows for the formation of a phenoxide ion, which is a potent nucleophile.

Etherification involves the conversion of the hydroxyl group into an ether (-OR). A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydroxide) to form the corresponding sodium phenoxide. This phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to yield an ether. Another approach is the copper-catalyzed Ullmann condensation, which can be used to form diaryl ethers by reacting the phenol with an aryl halide. mdpi.com

Esterification is the reaction of the phenolic hydroxyl group with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or acid anhydride, to form a phenyl ester. google.com A study on the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrated that 2-bromo-4-chlorophenol (a closely related compound) can be readily esterified by reacting it with 2-bromobutanoyl bromide in the presence of pyridine (B92270) as a base. researchgate.net This indicates that the hydroxyl group of this compound would undergo similar transformations, although the amino group might require protection to prevent it from reacting with the acylating agent.

Table 4: Examples of O-Etherification and O-Esterification Reactions

| Reaction Type | Reagents | Product |

| Etherification | 1. NaOH2. Methyl iodide (CH₃I) | 2-Bromo-4-chloro-6-methoxyaniline |

| Esterification | Benzoyl chloride (C₆H₅COCl), Pyridine | 2-Amino-6-bromo-4-chlorophenyl benzoate |

| Esterification | Acetic anhydride ((CH₃CO)₂O), Pyridine | 2-Amino-6-bromo-4-chlorophenyl acetate |

Schiff Base Formation through Condensation with Aldehydes

The primary amino group of this compound readily undergoes condensation reactions with various aldehydes to form Schiff bases, also known as imines. This reaction is a cornerstone in the synthesis of new organic compounds, particularly ligands for coordination chemistry.

Detailed research has shown that this compound can be reacted with salicylaldehyde (B1680747) and its derivatives to produce a series of Schiff base ligands. researchgate.netresearchgate.net The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-N=CH-) group. These Schiff bases, featuring ONO donor atoms, are instrumental in the synthesis of organotin(IV) complexes. researchgate.netresearchgate.net The formation of these complexes is confirmed through various spectroscopic methods, including FTIR, NMR (¹H, ¹³C, and ¹¹⁹Sn), and mass spectrometry. researchgate.netresearchgate.netresearchgate.net

The reaction is typically carried out by condensing equimolar amounts of this compound and the respective aldehyde. researchgate.net The resulting Schiff base ligands coordinate to metal centers, such as tin, in a tridentate fashion. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Table 1: Examples of Aldehydes Used in Condensation with this compound

| Aldehyde | Resulting Schiff Base Application | Reference |

| Salicylaldehyde Derivatives | Synthesis of Diorganotin(IV) complexes | researchgate.net |

| 2-hydroxy-1-naphthaldehyde | Synthesis of Organotin(IV) complexes | researchgate.net |

Nucleophilic Aromatic Substitution Reactions of Halogens

The phenolic ring of this compound is substituted with two different halogen atoms, bromine and chlorine, making it a candidate for nucleophilic aromatic substitution (SNAr) reactions. Such reactions are pivotal for introducing a variety of functional groups onto the aromatic ring.

Displacement of Bromine and Chlorine by Various Nucleophiles

The presence of both bromine and chlorine on the aromatic ring raises questions about regioselectivity in nucleophilic substitution reactions. Aryl halides are generally unreactive towards nucleophilic substitution. chempanda.com However, the functional groups present on this compound allow it to participate in these reactions, where the halogen atoms can be replaced by other nucleophiles. The relative reactivity of the C-Br versus the C-Cl bond towards nucleophilic attack will depend on the reaction conditions and the nature of the incoming nucleophile. Typically, the C-Br bond is weaker than the C-Cl bond, suggesting that bromine might be a better leaving group in SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. This compound, as a dihalogenated phenol, is a suitable substrate for such transformations, including the Suzuki-Miyaura coupling. scribd.com These reactions typically involve the reaction of the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

The regioselectivity of the cross-coupling reaction is a key consideration. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis often allows for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to the palladium(0) catalyst, which is the first step in the catalytic cycle. This difference in reactivity enables the selective coupling at the bromine-substituted position while leaving the chlorine atom intact for potential subsequent transformations.

Regioselectivity in Electrophilic Aromatic Substitution

The directing effects of the substituents on the aromatic ring of this compound govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The substituents are an amino group (-NH2), a hydroxyl group (-OH), a bromine atom (-Br), and a chlorine atom (-Cl).

The amino and hydroxyl groups are powerful activating groups and are ortho-, para-directing. The halogen atoms are deactivating yet are also ortho-, para-directing. The positions on the ring are as follows: C1 is attached to the hydroxyl group, C2 to the amino group, C4 to the chlorine, and C6 to the bromine. The available positions for electrophilic attack are C3 and C5.

Given the strong activating and directing effects of the -OH and -NH2 groups, electrophilic substitution is expected to be highly favored. The steric hindrance from the adjacent bulky bromine atom and the electronic effects of all substituents will influence the final position of the incoming electrophile.

Exploration of Novel Derivatization Strategies

The functional groups of this compound offer multiple sites for derivatization, allowing for the synthesis of a wide array of novel compounds. scribd.com

Methylation with Trimethyloxonium (B1219515) Tetrafluoroborate (B81430)

Methylation is a common derivatization technique. Research has demonstrated the methylation of this compound. researchgate.net One study utilized a high-throughput continuous spectroscopic assay to measure the activity of natural product methyltransferases and included this compound as a substrate. researchgate.net While the specific methylating agent in that biological context is S-adenosyl-L-methionine, chemical methylation can be achieved with reagents like trimethyloxonium tetrafluoroborate (Meerwein's salt).

Trimethyloxonium tetrafluoroborate is a powerful methylating agent. The reaction with this compound presents the possibility of methylation at either the amino or the hydroxyl group. The relative nucleophilicity of these two groups will determine the major product. Typically, the amino group is more nucleophilic than the hydroxyl group, suggesting that N-methylation might be favored. However, the reaction conditions can be tuned to favor O-methylation.

Reactions with Organotin(IV) Complexes

Research has demonstrated the synthesis of a series of diorganotin(IV) complexes using Schiff base ligands derived from this compound. researchgate.netjchr.org The general synthetic pathway involves the condensation reaction of this compound with various substituted salicylaldehydes to form tridentate Schiff base ligands (L¹⁻⁵H₂). These ligands are then reacted with diorganotin(IV) dichlorides (R₂SnCl₂) to produce the desired organotin(IV) complexes with the general formula R₂SnL. researchgate.netdntb.gov.ua

The synthesis of the Schiff base ligands is typically achieved by refluxing equimolar amounts of this compound and a respective salicylaldehyde derivative in a solvent such as methanol (B129727). researchgate.netresearchgate.net The subsequent reaction to form the diorganotin(IV) complex involves reacting the Schiff base ligand with a diorganotin(IV) dichloride (e.g., diphenyltin (B89523) dichloride, dibutyltin (B87310) dichloride, or dimethyltin (B1205294) dichloride) in a suitable solvent. researchgate.net

The resulting complexes have been characterized extensively using various spectroscopic techniques, which confirm the coordination of the Schiff base ligand to the tin atom. researchgate.net Spectroscopic evidence indicates that the Schiff base ligands act as dianionic tridentate ONO donors. researchgate.netjchr.org The coordination occurs through the phenolic oxygen, the imine nitrogen, and the other phenolic oxygen atom from the salicylaldehyde moiety. This coordination mode results in the formation of pentacoordinated diorganotin(IV) complexes. researchgate.netdntb.gov.ua

A study by Saroya et al. details the synthesis of a series of these diorganotin(IV) complexes. researchgate.net The Schiff base ligands (L¹⁻⁵H₂) were prepared from this compound and salicylaldehyde derivatives. These ligands were then used to synthesize a range of diorganotin(IV) complexes, including dimethyltin, dibutyltin, and diphenyltin derivatives. researchgate.net

Spectroscopic analysis provides key insights into the structure of these complexes.

Infrared (IR) Spectroscopy: The IR spectra of the synthesized organotin(IV) complexes show the disappearance of the phenolic O-H stretching band, which is present in the free Schiff base ligand, indicating the deprotonation of the hydroxyl groups and their coordination to the tin atom. researchgate.net Furthermore, new bands appear in the spectra of the complexes which are assigned to the Sn-O and Sn-N stretching vibrations, confirming the coordination of the oxygen and nitrogen atoms to the tin center. researchgate.net

Table 1: Key IR Spectral Data for Diorganotin(IV) Complexes

| Compound Type | ν(C=N) (cm⁻¹) | ν(Sn-O) (cm⁻¹) | ν(Sn-N) (cm⁻¹) |

|---|---|---|---|

| Schiff Base Ligand (L¹H₂) | ~1618 | - | - |

| Diorganotin(IV) Complex (R₂SnL¹) | Shifted | ~568-512 | ~448-439 |

Data derived from studies on analogous organotin(IV) Schiff base complexes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR spectroscopy are crucial for elucidating the structure of these complexes in solution.

¹H NMR: In the ¹H NMR spectra of the complexes, the signal corresponding to the phenolic OH proton of the free ligand is absent, further confirming deprotonation and coordination. researchgate.net New signals appear for the alkyl or aryl groups attached to the tin atom. For instance, dimethyltin derivatives typically show a singlet for the methyl protons. researchgate.netresearchgate.net

¹³C NMR: The carbon signals of the C=N imine group and the phenolic C-O group in the ¹³C NMR spectra of the complexes show a downfield shift compared to the free ligand, which is indicative of their involvement in coordination to the tin atom. researchgate.net

¹¹⁹Sn NMR: The chemical shift in ¹¹⁹Sn NMR spectra is highly dependent on the coordination number of the tin atom. For the diorganotin(IV) complexes derived from this compound Schiff bases, the ¹¹⁹Sn NMR chemical shifts are consistent with a five-coordinate environment around the tin atom. researchgate.netresearchgate.net This supports the formation of pentacoordinated complexes with a likely trigonal bipyramidal geometry in solution. researchgate.net

Table 2: Representative ¹¹⁹Sn NMR Chemical Shift Ranges for Diorganotin(IV) Complexes

| Organotin Moiety | Coordination Number | Typical ¹¹⁹Sn Chemical Shift (δ, ppm) |

|---|---|---|

| R₂Sn(IV) | 5 | -90 to -180 |

| Ph₂Sn(IV) | 5 | -290 to -340 |

Data represents typical ranges for pentacoordinated diorganotin(IV) Schiff base complexes.

The synthesis and characterization of these compounds are often motivated by the search for new molecules with potential biological applications, although the specifics of such applications are beyond the scope of this chemical discussion. researchgate.netrsc.orgexlibrisgroup.com The structural framework established by these studies provides a solid foundation for understanding the coordination chemistry of this compound derivatives.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Amino-6-bromo-4-chlorophenol, distinct signals are expected for the aromatic protons, the amino group protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents (amino, bromo, chloro, and hydroxyl groups). The protons of the amino (-NH₂) and hydroxyl (-OH) groups are typically observed as broad singlets, and their chemical shifts can vary with solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are affected by the electronegativity of the attached substituents. For instance, carbons bonded to the electronegative halogen atoms (bromine and chlorine) and the oxygen atom of the hydroxyl group will be deshielded and appear at a lower field (higher ppm value).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on general principles and data from analogous compounds.

| Technique | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 6.5 - 7.5 | Aromatic Protons (2H) |

| 4.0 - 5.5 | Amino Protons (-NH₂) | |

| 5.0 - 6.0 | Hydroxyl Proton (-OH) | |

| ¹³C NMR | 145 - 155 | C-OH |

| 135 - 145 | C-NH₂ | |

| 110 - 130 | Aromatic Carbons | |

| 100 - 110 | C-Br | |

| 120 - 130 | C-Cl |

Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. acs.org For this compound, characteristic absorption bands are expected for the O-H, N-H, C-N, C-O, and C-X (C-Br, C-Cl) bonds.

The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amino group usually show two bands in the range of 3300-3500 cm⁻¹. The C-N stretching vibration is expected around 1250-1350 cm⁻¹, while the C-O stretching vibration should be observed in the 1260-1180 cm⁻¹ region. The C-Br and C-Cl stretching vibrations appear in the fingerprint region, typically below 800 cm⁻¹. Studies on similar compounds, such as 2-amino-6-bromo-3-formylchromone, have utilized FT-IR for detailed vibrational analysis. nih.gov

Table 2: Characteristic FT-IR Absorption Frequencies for this compound This table is predictive and based on general principles of IR spectroscopy.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Amino N-H | Stretching | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1260 - 1180 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. In this compound, the aromatic ring and its substituents constitute a chromophore that absorbs UV radiation. The presence of the amino and hydroxyl groups (auxochromes) can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima. Studies on related compounds have utilized UV-Vis spectroscopy to investigate electronic properties. rdd.edu.iqdergipark.org.tr For example, a study on a Schiff base derived from this compound reported UV-Vis absorption maxima at 231, 277, 291, 325, and 447 nm in ethanol. dergipark.org.tr

Table 3: Expected UV-Vis Absorption Maxima for this compound This table is predictive and based on general principles and data from related compounds.

| Solvent | Expected λmax (nm) | Electronic Transition |

|---|---|---|

| Ethanol/Methanol (B129727) | ~280 - 320 | π → π* |

| ~230 - 250 | n → π* |

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound (molecular weight: 222.47 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 222, with characteristic isotopic peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). sigmaaldrich.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. unl.pt This technique is particularly useful for analyzing complex mixtures and can be used to identify and quantify this compound in various matrices. nih.gov The fragmentation pattern in the mass spectrum can reveal information about the structure of the molecule. For example, the loss of functional groups or parts of the aromatic ring can lead to the formation of specific fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound This table is predictive and based on the molecular structure.

| Ion | m/z (Mass-to-Charge Ratio) | Comment |

|---|---|---|

| [M]⁺ | 222/224/226 | Molecular ion with isotopic pattern for Br and Cl |

| [M-NH₂]⁺ | 206/208/210 | Loss of the amino group |

| [M-Br]⁺ | 143/145 | Loss of the bromine atom |

| [M-Cl]⁺ | 187/189 | Loss of the chlorine atom |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method can provide precise information about bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, X-ray crystallography of analogous compounds reveals planar aromatic rings. vulcanchem.com It is expected that the crystal structure of this compound would show a planar phenolic ring with the substituents arranged to minimize steric hindrance. vulcanchem.com Intermolecular hydrogen bonding involving the amino and hydroxyl groups is also anticipated, which would influence the crystal packing. Studies on similar Schiff bases have utilized X-ray diffraction to elucidate their crystal structures. bohrium.combohrium.com

Advanced Spectroscopic Techniques for Structural Insights

In addition to the standard spectroscopic methods, advanced techniques can provide further structural details. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, aiding in the unambiguous assignment of NMR signals.

Other advanced methods include hyphenated techniques like GC-MS (Gas Chromatography-Mass Spectrometry) and LC-NMR (Liquid Chromatography-NMR), which combine separation and spectroscopic identification. These techniques are particularly powerful for the analysis of complex samples containing halogenated phenols. Advanced spectroscopic methods are continually being developed and applied in various fields, including chemical analysis and materials science. mdpi.comuni-leipzig.deunibo.it

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is routinely used to predict geometries, spectroscopic properties, and reactivity. However, specific DFT studies focused solely on 2-Amino-6-bromo-4-chlorophenol are absent from the available literature.

Geometry Optimization and Electronic Structure Calculations

No published studies were found that report the optimized molecular geometry (e.g., bond lengths, bond angles, and dihedral angles) or a detailed analysis of the electronic structure of this compound using DFT methods. Such calculations would typically be performed using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to determine the most stable three-dimensional conformation of the molecule.

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis, NMR)

There is no available research detailing the theoretical prediction of the spectroscopic properties of this compound. Computational methods, including Time-Dependent DFT (TD-DFT) for UV-Vis spectra and Gauge-Including Atomic Orbital (GIAO) for NMR chemical shifts, are standard tools for these predictions. While general principles suggest where characteristic peaks might appear, specific calculated values for vibrational frequencies (IR), electronic transitions (UV-Vis), and ¹H and ¹³C NMR chemical shifts for this compound have not been published.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energies and spatial distributions of these frontier orbitals indicate where the molecule is likely to act as an electron donor or acceptor. No specific calculations detailing the HOMO-LUMO energy gap or the distribution of these orbitals for this compound were found in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is valuable for predicting sites of chemical reactivity. No published MEP maps or related analyses for this compound could be located.

Quantum Chemical Studies

Investigation of Tautomeric Forms and Stability

Phenolic compounds can theoretically exist in tautomeric equilibrium with their keto forms (a phenol-keto tautomerism). Quantum chemical studies are essential for determining the relative stability of these different tautomers and the energy barriers for their interconversion. However, no studies investigating the potential tautomeric forms of this compound and their relative stabilities were identified.

Conformational Analysis and Intramolecular Interactions

Conformational analysis of this compound focuses on determining the most stable three-dimensional arrangements of its atoms and understanding the intramolecular forces that govern these structures. The spatial orientation of the amino (-NH₂) and hydroxyl (-OH) groups, being in ortho position to each other, is of primary significance due to the potential for strong intramolecular interactions.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these aspects. nih.govacs.org For a molecule like this compound, DFT calculations would be employed to optimize the molecular geometry and identify low-energy conformers. The primary conformational flexibility arises from the rotation around the C-O and C-N bonds.

A key feature expected in this compound is the formation of an intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the nitrogen atom of the amino group (O-H···N), or alternatively, between a hydrogen of the amino group and the oxygen of the hydroxyl group (N-H···O). Such hydrogen bonds are common in ortho-aminophenols and significantly influence the molecule's planarity and reactivity. researchgate.netnih.gov This interaction creates a stable, pseudo-six-membered ring, which locks the substituents into a preferred coplanar arrangement with the benzene (B151609) ring. semanticscholar.orgmdpi.com Theoretical studies on similar 2-substituted phenols confirm that intramolecular hydrogen bonding plays a pivotal role in dominating the conformational properties. researchgate.net

The strength of this hydrogen bond can be quantified by analyzing calculated geometric parameters and vibrational frequencies. acs.org The electron-withdrawing nature of the bromine and chlorine atoms can also influence the acidity of the phenolic proton and the basicity of the amino group, thereby modulating the strength of the intramolecular hydrogen bond. researchgate.net

Table 1: Key Intramolecular Interactions and Their Significance

| Interaction Type | Atoms Involved | Expected Significance | Computational Parameters for Analysis |

|---|---|---|---|

| Intramolecular H-Bond | O-H···N or N-H···O | Major determinant of the most stable conformer; enhances planarity. | Bond distance (e.g., H···N), bond angle (e.g., O-H···N), vibrational frequency shift of O-H/N-H stretch. |

| Steric Hindrance | Br, -NH₂ groups | Influences the rotational barrier of the amino group and the planarity of the molecule. | Dihedral angles involving the substituents and the aromatic ring. |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.gov For this compound, an MD simulation would provide insights into its conformational landscape, revealing how the molecule explores different shapes and orientations in a given environment, such as in a solvent. nih.govacs.org

The simulation would model the movements of each atom in the molecule by solving Newton's equations of motion. This allows for the observation of dynamic processes like the rotation of the hydroxyl and amino groups, fluctuations in bond lengths and angles, and the transient breaking and forming of the intramolecular hydrogen bond. nih.gov By simulating the molecule over a sufficient timescale (typically nanoseconds to microseconds), a comprehensive picture of its accessible conformations and the energy barriers between them can be obtained. nih.gov

The results of an MD simulation can be used to generate a Ramachandran-like plot for the key dihedral angles (e.g., C-C-O-H and C-C-N-H) to visualize the most populated conformational states. This analysis would reveal the flexibility of the molecule and the relative stability of different conformers, complementing the static picture provided by DFT calculations. Furthermore, simulations in an aqueous environment would elucidate the interplay between intramolecular hydrogen bonding and intermolecular interactions with water molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. scienceopen.com In the context of this compound, QSAR studies would be used to predict its potential biological effects (e.g., toxicity, enzyme inhibition) based on its physicochemical properties, which are quantified by molecular descriptors. jst.go.jpresearchgate.net

For substituted phenols, QSAR models often demonstrate that biological activity is strongly influenced by two main factors: hydrophobicity and electronic effects. jst.go.jpresearchgate.net The descriptors for this compound would be calculated to represent these properties.

Hydrophobicity Descriptors: The partition coefficient (logP) is a key descriptor representing how the compound distributes between an oily and an aqueous phase. The bromine and chlorine atoms significantly increase the hydrophobicity of the molecule.

Electronic Descriptors: Hammett constants (σ) or calculated parameters like atomic charges and HOMO/LUMO energies quantify the electron-donating or -withdrawing effects of the substituents. nih.gov The -OH and -NH₂ groups are electron-donating, while -Br and -Cl are electron-withdrawing. These electronic properties are crucial for how the molecule interacts with biological targets. jst.go.jp

Steric Descriptors: Parameters like molar refractivity (MR) or Taft steric parameters describe the size and shape of the molecule and its substituents, which can be important for fitting into a receptor's active site.

Table 3: Physicochemical Descriptors for QSAR Modeling

| Substituent | Type | Expected Contribution to Hydrophobicity (logP) | Electronic Effect (Hammett Constant σ_para) |

|---|---|---|---|

| -OH | Hydroxyl | Decreases | Electron-donating (-0.37) |

| -NH₂ | Amino | Decreases | Strongly electron-donating (-0.66) |

| -Cl | Chloro | Increases | Electron-withdrawing (+0.23) |

Applications in Medicinal and Biological Chemistry

Antimicrobial and Anticancer Research

The presence of bromine and chlorine atoms on the phenolic ring is a key feature that may confer significant biological properties. Halogenation is a common strategy in drug design to enhance the efficacy of compounds.

Although no specific studies on the antimicrobial activity of 2-Amino-6-bromo-4-chlorophenol are available, research on related brominated and chlorinated phenols indicates a strong potential for such properties. Bromophenols, particularly those derived from marine algae, have demonstrated notable antibacterial and antifungal activities. For instance, various bromophenols isolated from the red alga Rhodomela confervoides have shown activity against several bacterial strains. nih.gov The antimicrobial efficacy of halogenated phenols is often attributed to their ability to disrupt cell membranes and interfere with essential enzymatic processes. nih.gov

Similarly, chlorinated phenols are known for their disinfectant properties and have been used as antimicrobial agents. afirm-group.com The introduction of chlorine atoms can increase the lipophilicity of a phenol (B47542), facilitating its passage through microbial cell membranes. Studies on chlorinated phenols have demonstrated their ability to induce an antibiotic-resistant phenotype in bacteria like Pseudomonas aeruginosa by upregulating efflux pumps. oup.com

Table 1: Representative Antimicrobial Activities of Related Halogenated Phenols

| Compound | Test Organism | Activity (MIC µg/mL) |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Staphylococcus aureus | <70 |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Escherichia coli | <70 |

| 2,4,6-Trichlorophenol (B30397) | Pseudomonas aeruginosa | Induces antibiotic resistance |

| Pentachlorophenol (B1679276) | Pseudomonas aeruginosa | Induces antibiotic resistance |

Note: This table presents data from related compounds to illustrate the potential antimicrobial activity of halogenated phenols, as direct data for this compound is not available.

The anticancer potential of this compound can be inferred from studies on analogous compounds. Bromophenols have been a significant area of interest in anticancer research. nih.gov Natural and synthetic bromophenols have exhibited cytotoxicity against various cancer cell lines. mdpi.com For example, certain bromophenol derivatives have been shown to induce apoptosis in leukemia K562 cells. nih.gov The anticancer activity of these compounds is often linked to their ability to generate reactive oxygen species and induce oxidative stress within cancer cells. researchgate.net

Chlorinated phenols have also been investigated for their effects on cancer cells. While some chlorophenols are considered potentially carcinogenic, others have been explored as scaffolds for the development of anticancer agents. canada.cacdc.gov The cytotoxic effects of these compounds can be attributed to various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation. nih.gov

Table 2: Representative Anticancer Activities of Related Halogenated Phenols

| Compound/Derivative | Cancer Cell Line | Activity (IC50) |

| Methylated/Acetylated Bromophenol Derivatives | Leukemia (K562) | Inhibition of viability |

| Dibenzyl Bromophenols | Lung (A549), Gastric (BGC-823), Breast (MCF-7), Colon (HCT-8) | Nanomolar range |

| 2,4,6-Trichlorophenol | Leukemia (in male rats) | Carcinogenic |

Note: This table provides data from related compounds to contextualize the potential anticancer properties of halogenated phenols, as direct data for this compound is not available.

The biological activities of halogenated phenols are underpinned by their interactions at a molecular level.

The mechanism of action for antimicrobial and anticancer effects of halogenated phenols often involves disruption of cellular membranes, leading to increased permeability and leakage of intracellular components. nih.gov Furthermore, these compounds can interact with proteins and enzymes, inhibiting their function. This can occur through direct binding to active sites or by inducing conformational changes. In the context of anticancer activity, halogenated phenols can modulate signaling pathways crucial for cancer cell survival and proliferation. nih.gov

Hydrogen bonding plays a crucial role in the interaction of phenolic compounds with biological targets. The hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor, facilitating binding to amino acid residues in proteins. researchgate.net

Halogen bonding is another significant non-covalent interaction that can influence the biological activity of halogenated compounds. ijres.org The bromine and chlorine atoms in this compound can act as halogen bond donors, interacting with electron-rich atoms like oxygen and nitrogen in biological macromolecules. nih.gov This directional interaction can contribute to the specificity and affinity of the compound for its molecular targets, enhancing its biological effects. acs.org The interplay between hydrogen and halogen bonds can be synergistic, leading to stronger and more specific binding to biological targets. nih.govnih.gov

Mechanism of Action Studies in Biological Systems

Role as a Substrate for Enzymes

Aminophenols and their halogenated derivatives can be substrates for various enzymes. For instance, p-aminophenol can be oxidized by enzymes like horseradish peroxidase and prostaglandin (B15479496) synthase. researchgate.net The metabolism of halogenated anilines to aminophenol metabolites is catalyzed by the cytochrome P450 enzyme system. nih.gov It is plausible that this compound could also be a substrate for similar oxidative enzymes. Halogenating enzymes, such as haloperoxidases, are involved in the biosynthesis of halogenated natural products and can also catalyze the halogenation of phenolic substrates. nih.gov Conversely, dehalogenating enzymes can remove halogen atoms from aromatic rings. nih.gov The enzymatic conversion of this compound could lead to metabolites with different biological activities or facilitate its detoxification and excretion.

Intermediate in the Synthesis of Bioactive Compounds

The most well-documented application of this compound is as a starting material or intermediate in the synthesis of novel compounds with demonstrated biological activity.

This compound serves as an excellent precursor for the synthesis of Schiff base ligands. These ligands are formed through the condensation reaction of the amino group of the phenol with an aldehyde, such as salicylaldehyde (B1680747) derivatives or N-ethylcarbazole-3-carbaldehyde. researchgate.netdergipark.org.tr The resulting Schiff base, which contains nitrogen and oxygen donor atoms, can then chelate with various metal ions to form stable metal complexes.

Researchers have successfully synthesized and characterized a range of metal complexes using ligands derived from this compound. These include complexes with Cobalt(II), Manganese(II), Nickel(II), and Diorganotin(IV). researchgate.netdergipark.org.tr Studies on these complexes have explored their potential biological and catalytic activities. For example, diorganotin(IV) complexes derived from this phenol have been investigated for their antioxidant potential. researchgate.net Furthermore, Manganese(II) complexes of a Schiff base ligand incorporating the this compound moiety demonstrated the highest catalytic activity in alkene oxidation reactions, indicating their potential use as catalysts in organic synthesis. dergipark.org.tr

| Metal Ion | Ligand Type | Investigated Application | Reference |

| Diorganotin(IV) | Schiff Base | Antioxidant Activity | researchgate.net |

| Cobalt(II) | Schiff Base | Catalytic Alkene Oxidation | dergipark.org.tr |

| Manganese(II) | Schiff Base | Catalytic Alkene Oxidation | dergipark.org.tr |

| Nickel(II) | Schiff Base | Catalytic Alkene Oxidation | dergipark.org.tr |

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. nih.govsemanticscholar.org The synthesis of these therapeutic agents often involves complex heterocyclic scaffolds. While not a direct precursor in widely known drugs, the structural features of this compound are highly relevant to this field.

Specifically, structurally similar compounds like 6-Bromo-4-chloro-5-cyanopyrrolo[2,3-d]pyrimidine serve as significant intermediates in the synthesis of nucleoside analogs, including those related to toyocamycin, which have shown potential as antiviral and anticancer agents. evitachem.com The presence of both bromo and chloro substituents on an aromatic ring is a key feature shared with this compound. This highlights the importance of halogenated aromatic scaffolds in medicinal chemistry for creating precursors to more complex, biologically active molecules.

The 1,3,5-triazine (B166579) core is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. Research has demonstrated the synthesis of novel 1,3,5-triazine analogues with potent antimicrobial and antimycobacterial properties. nih.gov A study focused on 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl-1,3,5-triazines found that several compounds in the series showed promising activity against various bacteria, fungi, and Mycobacterium tuberculosis. nih.gov

The chemical structure of this compound, with its reactive amino group and halogenated phenyl ring, makes it a suitable precursor for creating new libraries of 1,3,5-triazine derivatives. The amino group can react with a triazine core (like cyanuric chloride), while the halogenated phenol structure can be incorporated to modulate the compound's lipophilicity and electronic properties, which are crucial for its biological activity.

Pharmacological Applications (e.g., as a Related Compound in Drug Synthesis)

The pharmacological relevance of this compound is primarily indirect, stemming from its role as a versatile intermediate in the synthesis of potentially therapeutic agents. Its utility is not as an active pharmaceutical ingredient itself, but as a foundational building block.

The key pharmacological applications derived from this compound include:

Development of Bioactive Metal Complexes: As detailed previously, it is used to create Schiff bases that form metal complexes studied for antioxidant and catalytic properties. researchgate.netdergipark.org.tr

Precursors for Nucleoside Analogs: Its structure is analogous to intermediates used in the synthesis of nucleoside analogs, which are a major class of antiviral and anticancer drugs. nih.govevitachem.com

Scaffolds for Antimicrobial Agents: It serves as a valuable starting material for creating 1,3,5-triazine derivatives, which have shown significant potential as antimicrobial and antimycobacterial agents. nih.gov

In essence, the pharmacological value of this compound lies in its ability to introduce a specific combination of functional groups—an amino group for linkage, a hydroxyl group, and a distinct halogenation pattern—onto a stable aromatic ring, providing a reliable scaffold for building more complex and pharmacologically active molecules.

Environmental Fate and Bioremediation Studies

Degradation Pathways in the Environment

The degradation of 2-Amino-6-bromo-4-chlorophenol in the environment is expected to proceed through a combination of microbial and abiotic processes. The presence of amino, bromo, and chloro substituents on the phenol (B47542) ring will influence the specific pathways and rates of degradation.

Microbial degradation is a key process in the natural attenuation of halogenated phenols. Bacteria capable of utilizing chlorophenols and aminophenols as their sole source of carbon and energy have been isolated and studied, providing insights into potential metabolic pathways for this compound. researchgate.netresearchgate.netresearchgate.net

Based on studies of analogous compounds, the microbial metabolism of this compound is likely initiated by one of two primary enzymatic attacks: deamination or dehalogenation.

One plausible pathway, extrapolated from the degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG, involves an initial deamination step. nih.govfrontiersin.orgnih.gov A deaminase enzyme could catalyze the removal of the amino group, potentially forming 6-bromo-4-chlorohydroquinone. This would be followed by dehalogenation, where the bromine and chlorine atoms are sequentially or simultaneously removed, leading to the formation of hydroquinone (B1673460). Hydroquinone is a common intermediate in the degradation of many aromatic compounds and can be further mineralized through ring cleavage. nih.govfrontiersin.orgnih.gov

Alternatively, the degradation could be initiated by the removal of a halogen atom. For instance, the degradation of 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800 begins with deamination to form 4-chlorocatechol. frontiersin.orgnih.gov In the case of this compound, a monooxygenase could potentially hydroxylate the ring, leading to the removal of either the bromine or chlorine atom. The order of halogen removal would depend on the specific enzymes and the redox conditions of the environment. Generally, aerobic degradation of polychlorinated phenols is slower than that of lower chlorinated phenols. frontiersin.org

Table 1: Potential Initiating Steps in the Microbial Degradation of this compound

| Initiating Step | Proposed Enzyme | Potential Initial Intermediate | Reference Organism (for analogous compound) |

| Deamination | Deaminase | 6-bromo-4-chlorohydroquinone | Arthrobacter sp. SPG (for 2-chloro-4-aminophenol) nih.govfrontiersin.org |

| Dehalogenation (Debromination/Dechlorination) | Monooxygenase | 2-Amino-4-chlorophenol (B47367) or 2-Amino-6-bromophenol | Cupriavidus sp. strain CNP-8 (for 2,6-dibromo-4-nitrophenol) nih.gov |

Following the initial enzymatic attack, a series of intermediates would be formed before the complete mineralization of this compound to carbon dioxide, water, and inorganic halides.

If the degradation proceeds via deamination, the primary intermediate would likely be a di-halogenated hydroquinone (6-bromo-4-chlorohydroquinone). Subsequent dehalogenation steps would produce mono-halogenated hydroquinones (e.g., 4-chlorohydroquinone or 6-bromohydroquinone) and finally hydroquinone. nih.govfrontiersin.org Ring cleavage of hydroquinone, catalyzed by a dioxygenase, would then lead to the formation of aliphatic acids that can enter central metabolic pathways. nih.gov

If the initial step is dehalogenation, the intermediates would be mono-halogenated aminophenols. For example, removal of the bromine atom would yield 2-Amino-4-chlorophenol. The degradation of this compound is known to proceed through the formation of chlorohydroquinone (B41787) and then hydroquinone. nih.govfrontiersin.orgnih.gov Conversely, removal of the chlorine atom would result in 2-Amino-6-bromophenol, for which specific degradation pathways are less characterized but would likely follow a similar pattern of deamination and dehalogenation.

Table 2: Plausible Degradation Intermediates of this compound

| Precursor | Intermediate | Subsequent Product |

| This compound | 6-bromo-4-chlorohydroquinone | 4-chlorohydroquinone / 6-bromohydroquinone |

| 6-bromo-4-chlorohydroquinone | Hydroquinone | γ-Hydroxymuconic semialdehyde |

| This compound | 2-Amino-4-chlorophenol | Chlorohydroquinone |

| This compound | 2-Amino-6-bromophenol | Bromohydroquinone |

In addition to microbial activity, abiotic processes such as photolysis may contribute to the degradation of this compound in the environment, particularly in sunlit surface waters. However, the rates and products of abiotic degradation are highly dependent on environmental conditions such as pH, temperature, and the presence of photosensitizing substances. For some chlorophenols, degradation can be achieved using advanced oxidation processes like the Fenton reaction, which involves hydrogen peroxide and iron catalysts. pwr.edu.pl This process generates hydroxyl radicals that can effectively mineralize the organic compound. pwr.edu.pl Similar mechanisms could potentially contribute to the abiotic degradation of this compound.

Bioremediation Strategies for Chlorophenol Contamination

Bioremediation offers a cost-effective and environmentally friendly approach to cleaning up sites contaminated with halogenated phenols. cambridge.org Strategies typically involve either stimulating the indigenous microbial populations (biostimulation) or introducing specific microorganisms with known degradative capabilities (bioaugmentation).

A diverse range of microorganisms capable of degrading chlorophenols and related compounds have been identified, which could be potential candidates for the bioremediation of this compound. These include bacteria from the genera Arthrobacter, Burkholderia, Pseudomonas, Rhodococcus, and Cupriavidus. frontiersin.orgnih.govnih.govnih.gov Fungi, such as Trichoderma longibraciatum, have also shown the ability to degrade dichlorophenols. nih.gov

The isolation of microorganisms with the ability to degrade mixed halogenated phenols is crucial for developing effective bioremediation strategies. For instance, Stenotrophomonas sp. has been shown to simultaneously degrade p-nitrophenol and 4-chlorophenol (B41353). oup.com The isolation of microbes from environments historically contaminated with a mixture of halogenated compounds could yield consortia with the metabolic potential to degrade complex molecules like this compound.

Table 3: Genera of Microorganisms with Potential for Degrading Halogenated Phenols

| Genus | Degraded Compound(s) | Reference |

| Arthrobacter | 2-chloro-4-aminophenol, 4-nitrophenol | frontiersin.orgnih.gov |

| Burkholderia | 4-chloro-2-aminophenol, 2-chloro-4-nitrophenol | nih.govplos.org |

| Cupriavidus | 2,4,6-trichlorophenol (B30397), 2,6-dibromo-4-nitrophenol | nih.govnih.gov |

| Pseudomonas | 2,4-dichlorophenol | nih.gov |

| Rhodococcus | 2,4-dichlorophenol, 4-nitrophenol, 2-chloro-4-nitrophenol | nih.govacs.org |

| Stenotrophomonas | p-nitrophenol, 4-chlorophenol | oup.com |

| Trichoderma | 2,6-dichlorophenol | nih.gov |

The biodegradation of halogenated aromatic compounds is mediated by a variety of enzymes that catalyze key steps such as dehalogenation and ring cleavage. nih.gov Understanding these enzymatic mechanisms is fundamental to developing effective bioremediation technologies.

Dehalogenases are enzymes that catalyze the removal of halogen substituents from organic compounds. These can be oxidative, reductive, or hydrolytic. For aerobic degradation, monooxygenases and dioxygenases are often involved in the initial attack on the aromatic ring, which can lead to spontaneous or subsequent enzymatic dehalogenation. researchgate.net For example, FADH₂-dependent monooxygenases have been implicated in the degradation of 2,4,6-trichlorophenol and 2,6-dibromo-4-nitrophenol. nih.govnih.gov

Deaminases are responsible for the removal of amino groups. In the degradation of chloroaminophenols, deaminases have been shown to catalyze the conversion of the aminophenol to a chlorocatechol or chlorohydroquinone. frontiersin.orgnih.gov

Dioxygenases play a critical role in the cleavage of the aromatic ring, a key step in mineralization. Catechol 1,2-dioxygenases and hydroquinone dioxygenases are examples of enzymes that introduce molecular oxygen into the aromatic nucleus, leading to its opening and the formation of aliphatic intermediates. nih.gov

Peroxidases, such as soybean peroxidase, have also been investigated for their ability to degrade chlorinated phenols in the presence of hydrogen peroxide. researchgate.net This enzymatic treatment can be an effective ex-situ bioremediation strategy. researchgate.net

Table 4: Key Enzymes in the Biodegradation of Halogenated Aromatic Compounds

| Enzyme Class | Function | Example Substrate (Analogous) |

| Deaminase | Removal of amino group | 2-chloro-4-aminophenol frontiersin.org |

| Monooxygenase | Hydroxylation, leading to dehalogenation | 2,4,6-trichlorophenol nih.gov |

| Dioxygenase | Aromatic ring cleavage | Hydroquinone nih.gov |

| Dehalogenase | Removal of halogen atoms | 4-chlorobenzoate nih.gov |

| Peroxidase | Oxidative degradation | 2,4,6-trichlorophenol researchgate.net |

Optimization of Bioremediation Processes

The efficiency of bioremediation for halogenated aromatic compounds, such as this compound, is contingent upon a variety of environmental and operational factors. Optimizing these parameters is crucial for enhancing the rate and extent of degradation. While specific studies on this compound are limited, research on analogous compounds, including chlorophenols, bromophenols, and other substituted phenols, provides valuable insights into the key factors that can be manipulated to improve bioremediation outcomes. These factors primarily include pH, temperature, nutrient availability, and the composition of the microbial consortium.

Environmental Factors

pH: The pH of the contaminated medium is a critical factor that influences microbial activity and enzyme function. Most microbial degradation processes of phenolic compounds occur optimally under near-neutral pH conditions. For instance, studies on the bioremediation of phenol have shown that the highest degradation rates are typically achieved within a pH range of 6.5 to 7.5. openjournalsnigeria.org.ngopenjournalsnigeria.org.ng Extreme pH values, both acidic and alkaline, can denature enzymes and inhibit microbial growth, thereby reducing the efficiency of bioremediation. openjournalsnigeria.org.ng In the case of halogenated phenols, the optimal pH for biodegradation with laccase, a type of enzyme used in bioremediation, was found to be 5. researchgate.net This indicates that the optimal pH can also be dependent on the specific enzymatic pathway involved in the degradation.

Temperature: Temperature directly affects the metabolic rates of microorganisms and the activity of their degradative enzymes. Generally, an increase in temperature up to an optimal point enhances the rate of biodegradation. Research on a Serratia sp. capable of degrading phenol demonstrated the highest degradation at 30°C. openjournalsnigeria.org.ng Similarly, another study on phenol removal using horseradish peroxidase found that the optimal temperature was 35°C. stumejournals.com Temperatures beyond the optimum can lead to a rapid decline in microbial activity and enzyme stability. researchgate.net The optimal temperature can vary depending on the specific microorganisms involved, with thermophilic bacteria being capable of degradation at temperatures as high as 70°C. researchgate.net

Nutrient and Substrate Availability

The presence of essential nutrients, such as nitrogen and phosphorus, is vital for microbial growth and metabolism during bioremediation. A study on a microbial consortium for phenol degradation found that ammonium (B1175870) nitrate (B79036) and yeast extract were optimal nitrogen sources. researchgate.net The concentration and ratio of these nutrients to the contaminant are critical. For instance, in the bioremediation of p-nitrophenol, an optimal ratio of glucose (a co-substrate) to the contaminant was found to enhance degradation. frontiersin.org

The concentration of the contaminant itself is also a key factor. While a certain concentration is required to induce the production of degradative enzymes, high concentrations of phenolic compounds can be toxic and inhibitory to microbial life. nih.gov The inhibitory effect of high concentrations of 4-chlorophenol on the biodegradation of 4-bromophenol (B116583) by Arthrobacter chlorophenolicus A6 has been observed. nih.gov

Microbial Consortium and Acclimation

The use of microbial consortia, which are mixtures of different microbial species, often leads to more efficient and complete degradation of complex pollutants compared to the use of single microbial strains. researchgate.netfrontiersin.orgresearchgate.net This is because different species within the consortium can perform different steps in the degradation pathway, and the consortium as a whole may be more resilient to environmental fluctuations. nih.gov The acclimation of the microbial consortium to the target pollutant is a crucial step in optimizing bioremediation. This involves gradually exposing the microorganisms to increasing concentrations of the contaminant to enhance their degradation capabilities. The time required for acclimation can vary; for example, the acclimation of anaerobic and aerobic biomass to 2,4,6-trichlorophenol took approximately one month. frontiersin.org

The following interactive data tables, derived from studies on related phenolic compounds, illustrate the impact of optimizing these key parameters on degradation efficiency.

Table 1: Effect of pH on Phenol Degradation by Serratia sp. AQ5-03

| pH | Percentage of Phenol Degradation (%) |

| 4.0 | 10 |

| 5.0 | 25 |

| 6.0 | 60 |

| 7.0 | 95 |

| 7.5 | 98 |

| 8.0 | 70 |

| 9.0 | 40 |

Data adapted from studies on phenol degradation to illustrate the principle of pH optimization. openjournalsnigeria.org.ngopenjournalsnigeria.org.ng

Table 2: Effect of Temperature on Phenol Degradation by Serratia sp. AQ5-03

| Temperature (°C) | Percentage of Phenol Degradation (%) |

| 15 | 20 |

| 20 | 45 |

| 25 | 80 |

| 30 | 99 |

| 35 | 85 |

| 40 | 50 |

| 45 | 15 |

Data adapted from studies on phenol degradation to illustrate the principle of temperature optimization. openjournalsnigeria.org.ngresearchgate.net

Table 3: Impact of Co-substrate (Glucose) on p-Nitrophenol (PNP) Removal

| Glucose to PNP Ratio | PNP Removal Efficiency (%) |

| 12:1 | 85 |

| 6:1 | 95 |

| 3:1 | 75 |

Data adapted from studies on p-nitrophenol degradation to illustrate the principle of nutrient optimization. frontiersin.org

These examples underscore the importance of a systematic approach to optimizing environmental and nutritional conditions to maximize the efficiency of bioremediation for compounds like this compound. Further research would be necessary to determine the specific optimal conditions for the biodegradation of this particular compound.

Analytical Methods and Detection in Complex Matrices

Chromatographic Techniques

Chromatography is the cornerstone for separating 2-Amino-6-bromo-4-chlorophenol from other components in a mixture, allowing for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. The method typically involves a reversed-phase approach, where a nonpolar stationary phase is used with a polar mobile phase.